(5Z)-5-[(2,6-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Beschreibung
“(5Z)-5-[(2,6-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione” is a thiazolidinedione derivative characterized by a Z-configuration at the C5 position and a 2,6-difluorophenyl substituent. Thiazolidinediones (TZDs) are a class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal, anticancer, and metabolic regulatory properties.
Eigenschaften
IUPAC Name |
(5Z)-5-[(2,6-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2S/c11-6-2-1-3-7(12)5(6)4-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUQQPMAKGYQEG-YWEYNIOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=C2C(=O)NC(=O)S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)/C=C\2/C(=O)NC(=O)S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(5Z)-5-[(2,6-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a compound belonging to the thiazolidine family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical structure:
- Molecular Formula: C12H9F2N1O2S1
- Molecular Weight: 285.27 g/mol
The biological activity of this compound is primarily linked to its role as an inhibitor of various kinases, particularly DYRK1A (Dual-specificity tyrosine-regulated kinase 1A). Inhibition of DYRK1A has implications in the treatment of neurodegenerative diseases and certain cancers.
Antitumor Activity
Recent studies have demonstrated that derivatives of thiazolidine compounds exhibit significant antitumor activity across various cancer cell lines. For example:
- Cell Lines Tested: Huh7 (liver), Caco2 (colon), MDA-MB 231 (breast), HCT116 (colon), PC3 (prostate), NCI-H2 (lung).
- Notable Findings:
- Compound 3g showed IC50 values of 8 μM against Caco2 and 6 μM against HCT116 cells.
- Compound 3c exhibited moderate activity with IC50 values around 12 μM in HCT116 cells.
Kinase Inhibition
The compound's inhibitory effects on DYRK1A were evaluated:
- IC50 Values:
- Compound 3c : 64 μM
- Compound 3g : 90 μM
These values indicate a promising profile for further development as a therapeutic agent targeting DYRK1A-related pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the phenyl ring and substituents significantly affect biological activity. For instance:
- The presence of hydroxyl groups enhances inhibitory potency.
- Bulky groups at the 5-position of the arylidene moiety maintain kinase inhibition without compromising activity.
Case Studies
Several research articles have documented the biological activities of thiazolidine derivatives:
-
Study on DYRK1A Inhibition:
- Researchers synthesized various thiazolidine derivatives and assessed their effects on DYRK1A.
- Results indicated that specific substitutions led to enhanced inhibitory effects, suggesting a targeted approach in drug design.
-
Antiproliferative Effects:
- A comprehensive analysis involving multiple cancer cell lines revealed that certain compounds derived from thiazolidines exhibited selective cytotoxicity towards tumor cells without affecting normal fibroblasts.
Summary Table of Biological Activities
| Compound | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| 3g | Caco2 | 8 | DYRK1A Inhibitor |
| 3g | HCT116 | 6 | DYRK1A Inhibitor |
| 3c | HCT116 | 12 | DYRK1A Inhibitor |
Wissenschaftliche Forschungsanwendungen
While specific applications of "(5Z)-5-[(2,6-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione" are not detailed in the search results, the broader class of thiazolidinediones and related compounds have a range of applications.
Thiazolidinediones: General Applications
Thiazolidinediones possess anticancer, antimicrobial, antidiabetic, antioxidant, and antiviral properties .
Antimicrobial activity
5-Arylidene-thiazolidine-2,4-dione derivatives exhibit antimicrobial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL .
Anticancer activity
Thiazolidine-2,4-dione derivatives have potential anticancer and VEGFR-2 inhibiting abilities . In vitro models have demonstrated that TZD derivatives can effectively inhibit angiogenesis and act as anticancer agents by targeting VEGFR-2 and reducing VEGF synthesis . VEGFR-2 is a critical target for anti-angiogenic cancer treatment, and several potent VEGFR-2 inhibitors have been developed for various malignancies .
Synthesis of 5-Arylidene-thiazolidine-2,4-dione
To synthesize 5-Arylidene-thiazolidine-2,4-dione, a mixture of thiazolidine-2,4-dione, aldehyde, piperidine, and ethanol is heated under reflux with continuous stirring for 8-9 hours. The reaction is monitored by TLC, and the mixture is poured into water and acidified with acetic acid. The resulting precipitate is filtered off and recrystallized from acetic acid .
Vergleich Mit ähnlichen Verbindungen
Key Differences :
- Electron-withdrawing vs.
- Heterocyclic vs. Aromatic substituents : The pyridin-4-yl group in hypolipidemic derivatives may improve binding to lipid metabolism targets (e.g., PPAR-γ), whereas halogenated aryl groups (e.g., 4-chlorophenyl in L-173) are linked to antifungal activity .
Physicochemical Properties
Solubility and Stability:
- L-173 : Exhibits pH-dependent solubility in buffer solutions (pH 1.2–7.4), with thermodynamic studies revealing enhanced solubility at lower pH. Cyclodextrin complexes further improve solubility by 2–3 fold, critical for bioavailability .
- Target Compound : The 2,6-difluorophenyl group likely reduces aqueous solubility compared to methoxyphenyl analogs due to increased lipophilicity. However, fluorine atoms may enhance membrane permeability.
Thermal Stability:
- L-173 and similar TZDs show stability up to 150°C, with degradation observed at higher temperatures .
Antifungal Activity:
- L-173 : Demonstrates broad-spectrum fungicidal activity, attributed to the 4-chlorophenyl group and triazole-piperazine side chain, which may inhibit fungal cytochrome P450 enzymes .
- Target Compound : The 2,6-difluorophenyl group could enhance activity against resistant strains due to fluorine’s electronegativity, though this requires validation.
Anticancer Activity:
- L-173 : Shows cytotoxicity against human cancer cell lines (e.g., MCF-7, HepG2), likely via apoptosis induction. The 4-chlorophenyl group may stabilize interactions with cellular targets .
- Target Compound : Fluorine substituents might improve DNA intercalation or topoisomerase inhibition, but comparative studies are lacking.
Metabolic Activity:
- Pyridin-4-yl Derivative: Exhibits hypolipidemic effects in vivo, reducing serum triglycerides by 40–50% in rodent models. The pyridine ring may mimic endogenous ligands for PPAR-γ .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing (5Z)-5-[(2,6-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione?
The synthesis typically involves a Knoevenagel condensation between 1,3-thiazolidine-2,4-dione and 2,6-difluorobenzaldehyde. Key steps include:
- Reaction Setup : Refluxing equimolar amounts of the aldehyde and thiazolidinedione in ethanol or acetic acid with a catalytic amount of sodium acetate (5–10 mol%) .
- Purification : Recrystallization from ethanol or DMF-acetic acid mixtures to achieve >95% purity, monitored by TLC (Rf ~0.8–0.9 in ethyl acetate/hexane) .
- Yield Optimization : Extended reflux times (6–12 hours) improve yields (70–85%), while microwave-assisted synthesis reduces time but requires specialized equipment .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- NMR : The Z-configuration of the benzylidene moiety is confirmed by a singlet at δ 7.8–8.2 ppm (aromatic protons) and a characteristic carbonyl signal at δ 167–170 ppm in NMR .
- IR : Stretching vibrations at 1730–1750 cm (C=O of thiazolidinedione) and 1600–1650 cm (C=C of benzylidene) validate the core structure .
- Mass Spectrometry : Molecular ion peaks [M+H] matching the molecular weight (e.g., m/z 297 for CHFNOS) confirm purity .
Advanced Research Questions
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data for this compound?
- Docking Validation : Compare molecular docking results (e.g., using Schrödinger or AutoDock) with experimental binding assays. For example, PPARγ binding affinity predictions may conflict with in vitro transactivation assays due to solvation effects or protein flexibility .
- Free Energy Perturbation (FEP) : Use FEP simulations to account for entropy-enthalpy compensation in ligand-receptor interactions .
- Structural Analog Testing : Synthesize derivatives with minor substituent changes (e.g., replacing difluorophenyl with pyridinyl) to validate computational SAR models .
Q. How do substitutions on the benzylidene moiety influence pharmacological properties?
- Electron-Withdrawing Groups (e.g., -F) : Enhance metabolic stability by reducing CYP450-mediated oxidation. The 2,6-difluoro substitution improves lipophilicity (logP ~2.5) and blood-brain barrier penetration compared to non-fluorinated analogs .
- Hydrophilic Modifications : Adding -OH or -OCH groups decreases cytotoxicity (IC >100 μM in HepG2 cells) but may reduce target binding affinity (e.g., PPARγ IC shifts from 0.8 μM to 5.2 μM) .
Q. What in vitro and in vivo models evaluate hypolipidemic activity?
- In Vitro :
- HepG2 Cells : Measure LDL receptor upregulation and cholesterol efflux via fluorescent assays (e.g., Dil-LDL uptake) .
- PPARγ Transactivation : Luciferase reporter assays in HEK293 cells transfected with PPARγ-LBD .
- In Vivo :
- High-Fat Diet (HFD) Mice : Administer 10–50 mg/kg/day orally for 4 weeks; assess serum triglycerides (↓30–40%) and HDL (↑15–20%) via enzymatic kits .
Methodological Challenges
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Core Modifications : Vary the thiazolidinedione ring (e.g., 2-thioxo or 3-alkyl substitutions) to assess metabolic stability .
- Substituent Libraries : Synthesize analogs with halogen (F, Cl), alkoxy, or heteroaromatic groups on the benzylidene ring. Test in parallel for PPARγ/α agonism and cytotoxicity .
- Data Analysis : Use multivariate regression to correlate descriptors (e.g., Hammett σ, π-charge) with bioactivity .
Q. What are the challenges in crystallizing thiazolidinedione derivatives, and how are they addressed?
- Polymorphism : Slow evaporation from DMSO/water mixtures (1:3 v/v) at 4°C produces single crystals suitable for X-ray diffraction .
- Z/E Isomerism : The Z-configuration is stabilized by intramolecular H-bonding between the thiazolidinedione carbonyl and benzylidene proton, confirmed by dihedral angles (~0–5°) in crystal structures .
Q. How to assess solubility and stability under physiological conditions?
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). For poorly soluble derivatives (<10 μg/mL), cyclodextrin complexes (e.g., HP-β-CD) improve bioavailability .
- Stability : Incubate at 37°C for 24 hours; monitor degradation via HPLC. Fluorinated derivatives typically show >90% stability, while hydroxylated analogs degrade by 20–30% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
